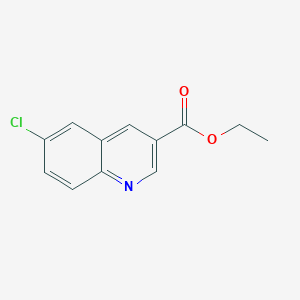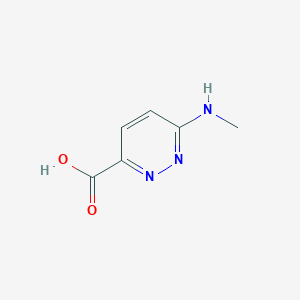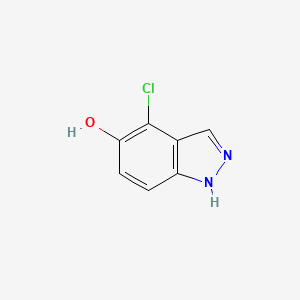
4-Chloro-1H-indazol-5-ol
概要
説明
4-Chloro-1H-indazol-5-ol is a chemical compound with the molecular formula C7H5ClN2O . It is a derivative of indazole, a heterocyclic aromatic organic compound . The indazole moiety is known to have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazoles, including 4-Chloro-1H-indazol-5-ol, has been a topic of interest in recent years. The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-indazol-5-ol consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecular weight of this compound is 168.58 Da .Chemical Reactions Analysis
Indazole-containing compounds, including 4-Chloro-1H-indazol-5-ol, have been synthesized through various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
4-Chloro-1H-indazol-5-ol is a solid at room temperature . The compound should be stored in a dry environment at room temperature .科学的研究の応用
Transient Receptor Potential A1 (TRPA1) Antagonists
4-Chloro-1H-indazol-5-ol derivatives have been identified as potent antagonists of the TRPA1 ion channel, which is significant in the study of inflammatory pain. Optimization of these derivatives has led to compounds with improved in vitro activity and moderate oral bioavailability in rodent models, highlighting their potential in developing treatments for inflammatory pain conditions (Rooney et al., 2014).
Corrosion Inhibition
Derivatives of 4-Chloro-1H-indazol-5-ol have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds demonstrate high efficiency as corrosion inhibitors, with their performance being attributed to the type and nature of substituents in the molecule. Such studies contribute to the development of more effective corrosion inhibitors for industrial applications (Bentiss et al., 2007).
Click Chemistry in Drug Discovery
The compound's derivatives are utilized in click chemistry, a method that employs reliable chemical transformations for drug discovery. This approach has been applied across various stages of drug development, from lead finding to proteomics and DNA research. The bio-compatibility and specificity of reactions involving these derivatives make them valuable tools in synthesizing compounds with potential biological targets (Kolb & Sharpless, 2003).
Development of Fluorophores
4-Chloro-1H-indazol-5-ol derivatives have been used in the development of biheteroaryl fluorophores through oxidative C-H/C-H cross-coupling reactions. These fluorophores exhibit full-color emissions and have applications in organic materials and biological imaging, showcasing the compound's role in advancing fluorescent probe technology (Cheng et al., 2016).
Safety And Hazards
特性
IUPAC Name |
4-chloro-1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGVCALTHVTDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629071 | |
| Record name | 4-Chloro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indazol-5-ol | |
CAS RN |
478834-25-2 | |
| Record name | 4-Chloro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

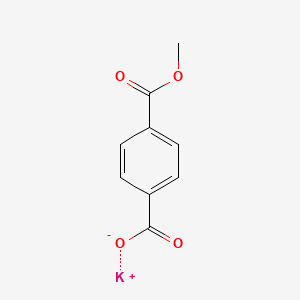
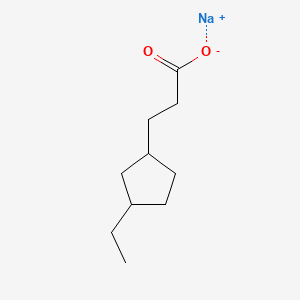
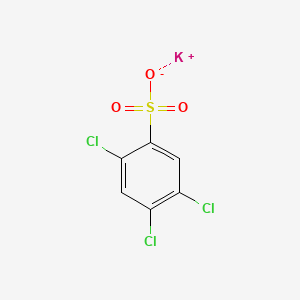
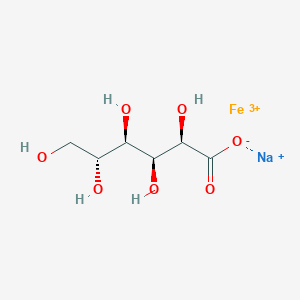
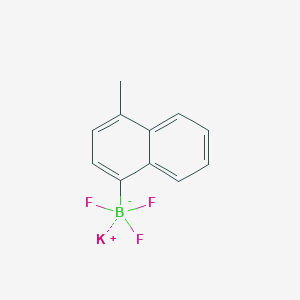
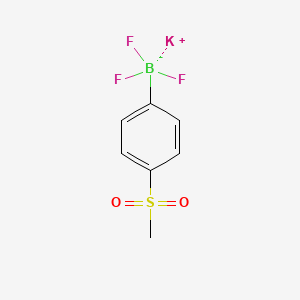
![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
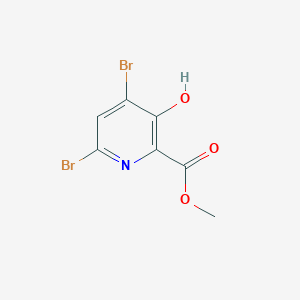
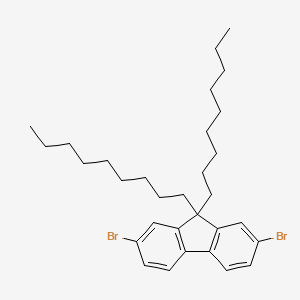
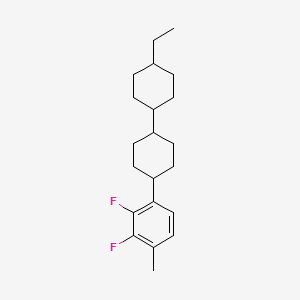
![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)
